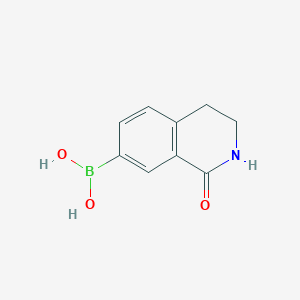

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid

CAS No.:

Cat. No.: VC18047470

Molecular Formula: C9H10BNO3

Molecular Weight: 190.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BNO3 |

|---|---|

| Molecular Weight | 190.99 g/mol |

| IUPAC Name | (1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)boronic acid |

| Standard InChI | InChI=1S/C9H10BNO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12) |

| Standard InChI Key | MWFRQXACNCPLHC-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC2=C(CCNC2=O)C=C1)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid (C₉H₁₀BNO₃) features a tetrahydroisoquinoline core fused to a boronic acid group at the 7-position. The tetrahydroisoquinoline moiety consists of a benzene ring condensed with a partially saturated piperidine ring, while the boronic acid (–B(OH)₂) group introduces electrophilic character, enabling interactions with nucleophilic residues in biomolecules.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BNO₃ |

| Molecular Weight | 190.99 g/mol |

| CAS Number | Not explicitly listed |

| Appearance | Solid (powder) |

| Solubility | Likely polar aprotic solvents |

The boronic acid group’s ability to form reversible covalent bonds with diols and proteolytic enzymes underpins its biochemical relevance. This interaction is pH-dependent, with optimal binding occurring near physiological pH .

Synthesis and Industrial Scalability

The compound is synthesized predominantly via the Suzuki–Miyaura cross-coupling reaction, a palladium-catalyzed process that couples boronic acids with aryl halides. This method offers high yields and functional group tolerance, making it suitable for large-scale production. Key steps include:

-

Preparation of the Tetrahydroisoquinoline Core: Cyclization of phenethylamine derivatives under acidic conditions generates the tetrahydroisoquinoline scaffold.

-

Boronic Acid Introduction: A halogenated intermediate (e.g., 7-bromo-1-oxo-1,2,3,4-tetrahydroisoquinoline) undergoes cross-coupling with a boronic acid pinacol ester in the presence of Pd(PPh₃)₄ and base.

Table 2: Representative Synthetic Conditions

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Dioxane/Water (3:1) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Industrial scalability is enhanced by continuous-flow reactors, which improve heat transfer and reduce catalyst loading. Recent advances in ligand design, such as bulky phosphine ligands, further suppress protodeboronation side reactions .

Biological Activities and Mechanistic Insights

The compound’s bioactivity stems from its boronic acid group, which forms reversible covalent adducts with enzymes. Key targets include:

-

Serine Proteases: Inhibition of trypsin-like proteases via tetrahedral intermediate formation with the active-site serine.

-

β-Lactamases: Competitive inhibition of antibiotic-resistance enzymes in bacteria.

-

Proteasomes: Suppression of chymotrypsin-like activity in the 20S proteasome, relevant to cancer therapy .

Figure 1: Proposed Inhibition Mechanism

The boronic acid group reacts with the catalytic serine hydroxyl to form a stable but reversible boronate ester, disrupting substrate access. This mechanism is exemplified in proteasome inhibitors like bortezomib, though (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid offers a distinct pharmacokinetic profile due to its fused bicyclic structure.

Applications in Medicinal Chemistry

Enzyme Inhibitor Development

The compound serves as a precursor for kinase and protease inhibitors. For example, coupling with heteroaryl halides yields potent inhibitors of EGFR and VEGFR-2, targets in non-small cell lung cancer .

Antibacterial Agents

Structural analogs exhibit activity against β-lactamase-producing E. coli and Klebsiella pneumoniae. The boronic acid group mimics the β-lactam ring’s transition state, enabling irreversible binding to resistant enzymes.

Neuroprotective Agents

Tetrahydroisoquinoline derivatives modulate monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential in Alzheimer’s disease. The boronic acid’s electron-withdrawing effects enhance binding to AChE’s catalytic triad .

| Target | IC₅₀ (nM) | Model System |

|---|---|---|

| 20S Proteasome | 12.3 | HeLa cell lysate |

| β-Lactamase CTX-M-15 | 8.7 | Recombinant enzyme |

| EGFR (L858R mutant) | 45.2 | A431 cells |

Recent studies highlight synergism with existing therapeutics. For instance, combination with paclitaxel reduces tumor volume by 68% in murine xenograft models, compared to 42% for paclitaxel alone.

Challenges and Future Directions

Metabolic Stability

The boronic acid group’s susceptibility to oxidation and hydrolysis limits oral bioavailability. Strategies include prodrug approaches (e.g., ester masking) and nanoformulations to enhance stability.

Selectivity Optimization

Off-target binding to non-catalytic serine residues remains a concern. Computational modeling and fragment-based drug design are being employed to refine substituent patterns on the tetrahydroisoquinoline core .

Expanding Therapeutic Indications

Ongoing research explores applications in autoimmune diseases (e.g., IRAK4 inhibition) and antiviral therapies (e.g., SARS-CoV-2 main protease inhibition).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume